Oleficin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Olefin, also known as alkene, is a compound made up of hydrogen and carbon that contains one or more pairs of carbon atoms linked by a double bond . They are examples of unsaturated hydrocarbons (compounds that contain only hydrogen and carbon and at least one double or triple bond) .

Synthesis Analysis

Olefin synthesis has been a research priority in both academia and industry . There are many different approaches to the synthesis of these compounds, which differ by the choice of raw materials, catalysts, and reaction conditions . One of the first processes used to produce them, developed in the early 20th century, was thermal cracking (breaking down of large molecules) of petroleum oils to gasoline .

Molecular Structure Analysis

Olefins are a class of chemicals made up of hydrogen and carbon with one or more pairs of carbon atoms linked by a double bond . The general formula of acyclic monoolefins is CnH2n . They are rare in nature but can be formed in large quantities through industrial processing .

Chemical Reactions Analysis

Olefin metathesis is an organic chemical reaction that uses a metal catalyst for the transfer of substituents between olefins, or alkenes by a 4-membered ring intermediate, also known as a Chauvin Mechanism .

Physical And Chemical Properties Analysis

The general formula of acyclic monoolefins is CnH2n . Here C is a carbon atom, H is a hydrogen atom, and n is an integer . They are rare in nature but can be formed in large quantities through industrial processing .

Aplicaciones Científicas De Investigación

Synthesis of Carbo- and Heteroaromatic Compounds

Olefin metathesis has found numerous applications in organic synthesis due to its tolerance of most functional groups and sterically demanding olefins . It is frequently used as a step in a sequence of processes leading to complex multifunctional molecules, such as natural products, and biologically active compounds . The application of olefin metathesis in the synthesis of carbo- and heteroaromatic compounds has been described in numerous reviews .

Polymer Synthesis

Olefin metathesis is one of the most significant developments of the last 20 years in the fields of organic chemistry, polymers synthesis, and materials science . It offers a new exciting toolbox of synthetic methods and has conditioned the ways chemists design new molecules .

Preparation of Novel Compounds and Materials

Equally importantly, metathesis has stimulated the preparation of numerous fascinating novel compounds and materials in both industry and academia . The recognition of the great influence of olefin metathesis to the art of chemical synthesis led to the awarding of the 2005 Nobel Prize in Chemistry to Yves Chauvin, Robert H. Grubbs, and Richard R. Schrock .

Synthesis of Polymers

Polyolefins are made from “olefins”, which you may know as alkenes . These compounds make up a significant fraction of commercially-used polymers today .

Ethenolysis of Unsaturated Fatty Acid Esters

Ethenolysis of unsaturated fatty acid esters results in the synthesis of shorter-chain m-unsaturated esters, compounds with a broad range of application .

Metathesis in Water and Air

Olefin metathesis can be improved by supramolecular additives in water and air . This is achieved by commercially available water-immiscible precatalysts and sulfocalixarenes, which are used to boost the reactivity of the metathesis reaction by catalyst activation, improved mass transfer, and solubility of reactants in the aqueous reaction media .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

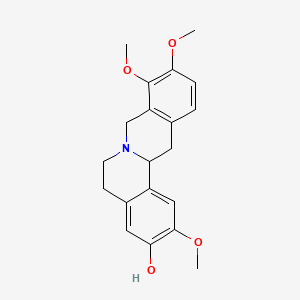

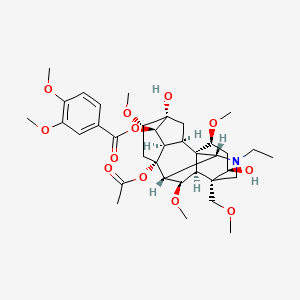

3-[(4Z)-4-[(2E,4E,6E,8E,10E,12E)-15-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-12,14,16-trimethylheptadeca-2,4,6,8,10,12-hexaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47NO9/c1-21(2)33(44-29-20-27(37)31(40)24(5)43-29)23(4)19-22(3)15-13-11-9-7-8-10-12-14-16-26(36)30-32(41)25(17-18-28(38)39)35(6)34(30)42/h7-16,19,21,23-25,27,29,31,33,36-37,40H,17-18,20H2,1-6H3,(H,38,39)/b8-7+,11-9+,12-10+,15-13+,16-14+,22-19+,30-26-/t23?,24-,25?,27+,29-,31-,33?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDYIIINJYOXLQ-MKKOTRJMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@H](O1)OC(C(C)C)C(C)/C=C(\C)/C=C/C=C/C=C/C=C/C=C/C(=C/2\C(=O)C(N(C2=O)C)CCC(=O)O)/O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oleficin | |

CAS RN |

12764-54-4 |

Source

|

| Record name | Oleficin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012764544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

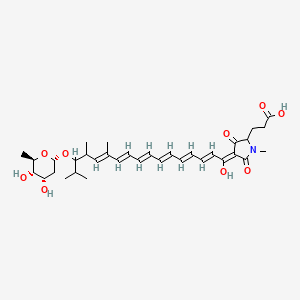

![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)